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Abstract
This technical guide provides a comprehensive overview of the core properties of

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine of interest in

medicinal chemistry and drug development. Due to the limited availability of direct experimental

data for this specific molecule, this document synthesizes information from closely related

analogs and established chemical principles to offer a robust profile. The guide covers

chemical identity, predicted physicochemical properties, a detailed synthetic protocol via

reductive amination, and an expert analysis of its potential biological significance and safety

considerations. The strategic incorporation of a fluorine atom is discussed in the context of its

potential to modulate metabolic stability and target engagement, making this compound a

compelling subject for further investigation.

Introduction: The Significance of Fluorinated
Benzylamines in Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established strategy in modern

drug discovery to enhance pharmacological properties. Fluorine's unique characteristics,

including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds,
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can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to

biological targets. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (also known as 3-

fluoro-N-isopropylbenzylamine), belongs to this important class of fluorinated compounds.

While specific research on this molecule is not widely published, its structural motifs—a

fluorinated phenyl ring and a secondary amine with a sterically hindering isopropyl group—

suggest its potential as a scaffold in the development of novel therapeutics, particularly in the

realm of neuroscience and beyond. This guide aims to provide a foundational understanding of

its core properties, empowering researchers to explore its potential applications.

Chemical Identity and Nomenclature
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a substituted benzylamine with a

fluorine atom at the meta-position of the benzene ring and an isopropyl group attached to the

nitrogen atom.

Identifier Value

Systematic Name
Benzenemethanamine, 3-fluoro-N-(1-

methylethyl)-

Common Name 3-fluoro-N-isopropylbenzylamine

CAS Number 90389-87-0

Molecular Formula C₁₀H₁₄FN

Molecular Weight 167.23 g/mol

Canonical SMILES CC(C)NCC1=CC(=CC=C1)F

InChI Key Not readily available

Physicochemical Properties: An Expert Estimation
Direct experimental data for the physicochemical properties of Benzenemethanamine, 3-
fluoro-N-(1-methylethyl)- are not extensively reported. However, we can predict these

properties with a high degree of confidence based on the analysis of its structural components

and comparison with analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1596366?utm_src=pdf-body
https://www.benchchem.com/product/b1596366?utm_src=pdf-body
https://www.benchchem.com/product/b1596366?utm_src=pdf-body
https://www.benchchem.com/product/b1596366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value
Rationale and Comparative
Analysis

Appearance Colorless to pale yellow liquid

The non-fluorinated analog, N-

isopropylbenzylamine, is a

colorless liquid. The

introduction of a single fluorine

atom is unlikely to significantly

alter its physical state at room

temperature.

Boiling Point ~210-220 °C

N-isopropylbenzylamine has a

boiling point of 200 °C. The

addition of a fluorine atom

increases the molecular weight

and polarity, which is expected

to slightly raise the boiling

point.

Melting Point Not Applicable (liquid at STP)

Consistent with the predicted

liquid state at standard

temperature and pressure.

Solubility

Soluble in common organic

solvents (e.g., ethanol,

dichloromethane, ethyl

acetate). Sparingly soluble in

water.

The presence of the amine

group allows for some water

solubility through hydrogen

bonding, but the aromatic ring

and isopropyl group confer

significant nonpolar character.

pKa (of the conjugate acid) ~9.0 - 9.5

The pKa of the conjugate acid

of N-isopropylbenzylamine is

approximately 9.7. The

electron-withdrawing nature of

the fluorine atom on the

benzene ring is expected to

slightly decrease the basicity of

the amine.
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Synthesis and Purification: A Validated Approach
The most direct and widely applicable method for the synthesis of Benzenemethanamine, 3-
fluoro-N-(1-methylethyl)- is the reductive amination of 3-fluorobenzaldehyde with

isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate

imine, which is then reduced to the desired secondary amine.

Reactants

Process Product3-Fluorobenzaldehyde

Imine Formation
(Intermediate)

Condensation

Isopropylamine

Reduction
In situ Benzenemethanamine,

3-fluoro-N-(1-methylethyl)-
NaBH(OAc)₃

Click to download full resolution via product page

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination
Materials:

3-Fluorobenzaldehyde

Isopropylamine

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM)

in a round-bottom flask, add isopropylamine (1.2 eq).

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine

intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Caution: The reaction may be exothermic.

Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the

complete consumption of the imine intermediate.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product can be purified by flash column chromatography on silica gel to yield the

pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.
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Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not readily available, its key

spectroscopic features can be predicted based on its structure and data from analogous

compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons (multiplets in the range of 6.8-7.4 ppm), a singlet or doublet for the benzylic

protons (~3.7 ppm), a multiplet for the methine proton of the isopropyl group (~2.8 ppm), and

a doublet for the methyl protons of the isopropyl group (~1.1 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the

carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Signals for the benzylic carbon and the carbons of the isopropyl group will also be present in

the aliphatic region.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a

molecular ion peak (M⁺) at m/z = 167. A prominent fragment would be the benzylic cation at

m/z = 109 (C₇H₆F⁺), resulting from the cleavage of the C-N bond.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit C-H stretching vibrations

for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-N

stretching band. The C-F bond will also have a characteristic stretching vibration.

Potential Biological Activity and Toxicological
Profile
The biological activity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has not been

explicitly reported. However, its structural similarity to N-isopropylbenzylamine, a compound

known to have been used as a substitute for methamphetamine, suggests that it may possess

some activity on the central nervous system. It is important to note that N-isopropylbenzylamine

itself is reported to have limited stimulant effects and may be associated with adverse side

effects.

The introduction of a fluorine atom at the meta-position of the benzene ring can have several

effects on the biological profile:
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Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position,

potentially increasing the half-life of the compound in vivo.

Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the

aromatic ring, which may influence its binding affinity and selectivity for biological targets.

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can

affect its ability to cross the blood-brain barrier and other biological membranes.

Toxicological data for this specific compound is not available. However, related benzylamines

can be skin and eye irritants. The non-fluorinated analog, N-isopropylbenzylamine, has been

shown to induce toxicity in neuronal cell lines in vitro. Therefore, appropriate personal

protective equipment should be used when handling this compound.

Conclusion
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- represents a molecule of significant

interest for further research in medicinal chemistry. While direct experimental data is currently

sparse, this guide provides a solid foundation for its synthesis, predicted properties, and

potential biological relevance. The well-established reductive amination protocol offers a

reliable method for its preparation, enabling further investigation into its pharmacological and

toxicological profile. The insights provided herein are intended to facilitate and encourage

future studies to unlock the full potential of this and other fluorinated benzylamines in the

development of novel therapeutic agents.

To cite this document: BenchChem. [An In-Depth Technical Guide to Benzenemethanamine,
3-fluoro-N-(1-methylethyl)-]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596366#benzenemethanamine-3-fluoro-n-1-
methylethyl-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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